molecular formula C16H25N3O B248541 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide

3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide

Cat. No. B248541
M. Wt: 275.39 g/mol
InChI Key: USTRMKFHDWCACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. EPPA belongs to the class of amides and is a derivative of piperazine.

Mechanism of Action

3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide exerts its pharmacological effects by binding to the dopamine D2 receptor in the brain. This binding results in the activation of the receptor and the subsequent release of dopamine, which is a neurotransmitter that is involved in reward and pleasure pathways in the brain. The release of dopamine is thought to be responsible for the therapeutic effects of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in various neurological disorders.
Biochemical and Physiological Effects:
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been shown to have several biochemical and physiological effects in animal models. These effects include the modulation of dopamine release, the reduction of drug-seeking behavior, and the improvement of motor function in animal models of Parkinson's disease. 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has several advantages for use in lab experiments. It is easy to synthesize and has a high purity, which makes it a reliable compound for use in various assays. 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is also relatively inexpensive, which makes it accessible for use in academic research. However, one limitation of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is that it has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Another direction is to explore the use of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in combination with other drugs, to determine whether it can enhance their therapeutic effects. Additionally, further research is needed to elucidate the exact mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, which could lead to the development of more specific and effective drugs. Overall, the potential applications of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in various fields make it an exciting compound for further research.
In conclusion, 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. Its high affinity for the dopamine D2 receptor makes it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand the potential applications of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide and to develop more specific and effective drugs based on its structure and pharmacological effects.

Synthesis Methods

3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethylpiperazine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, which can be purified using column chromatography.

Scientific Research Applications

3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to have a high affinity for the dopamine D2 receptor, which is a target for many antipsychotic drugs. 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. In addition, 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

Product Name

3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C16H25N3O/c1-3-18-9-11-19(12-10-18)8-7-16(20)17-15-6-4-5-14(2)13-15/h4-6,13H,3,7-12H2,1-2H3,(H,17,20)

InChI Key

USTRMKFHDWCACC-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)C

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.